2-[(Benzhydryloxy)methyl]oxirane

Catalog No.
S675298
CAS No.
6669-15-4
M.F
C16H16O2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Benzhydryloxy)methyl]oxirane

CAS Number

6669-15-4

Product Name

2-[(Benzhydryloxy)methyl]oxirane

IUPAC Name

2-(benzhydryloxymethyl)oxirane

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C16H16O2/c1-3-7-13(8-4-1)16(18-12-15-11-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

AMFIUYBZYJZWAU-UHFFFAOYSA-N

SMILES

C1C(O1)COC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(O1)COC(C2=CC=CC=C2)C3=CC=CC=C3

Synthesis and Characterization:

2-[(Benzhydryloxy)methyl]oxirane, also known as (R)-(-)-Benzyl glycidyl ether or (R)-2-((benzyloxy)methyl)oxirane, is a synthetic organic compound. Its synthesis has been reported in scientific literature, typically involving the reaction of epichlorohydrin with a benzyl alcohol derivative in the presence of a base. PubChem, National Library of Medicine: The resulting product can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and purity.

Potential Applications:

While there is limited information readily available on the specific scientific research applications of 2-[(benzhydryloxy)methyl]oxirane, its chemical structure suggests some potential areas of exploration:

  • Asymmetric synthesis: The presence of a chiral center in the molecule makes it a potential candidate for use in asymmetric synthesis, where it could be employed as a chiral auxiliary or catalyst to control the stereochemistry of a reaction. However, further research is needed to explore this possibility.
  • Polymer chemistry: The oxirane ring in the molecule can undergo ring-opening reactions with various nucleophiles, potentially allowing its incorporation into polymer chains. This could be of interest for the development of new polymeric materials with specific properties.
  • Biomedical research: The benzyl group and the oxirane ring are common functional groups found in various biologically active molecules. However, there is no documented evidence of 2-[(benzhydryloxy)methyl]oxirane possessing any specific biological activity, and further research would be necessary to explore its potential in this field.

2-[(Benzhydryloxy)methyl]oxirane, also known by its CAS number 6669-15-4, is an organic compound with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.3 g/mol. This compound features an oxirane (epoxide) functional group, which is characterized by a three-membered cyclic ether. The presence of the benzhydryloxy group enhances its chemical reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

, including:

  • Nucleophilic Ring Opening: The epoxide can undergo nucleophilic attack, leading to the formation of diols or other derivatives depending on the nucleophile used.
  • Stereospecific Reactions: Due to its chiral nature, it can be involved in stereospecific reactions, making it useful for synthesizing enantiomerically pure compounds.
  • Reactions with Amines: It has been noted for its ability to react with α-chiral amines, which can lead to chiral resolution processes.

While specific biological activity data for 2-[(Benzhydryloxy)methyl]oxirane is limited, compounds with similar structures often exhibit significant biological effects due to their ability to interact with biological macromolecules. The oxirane ring is known for its reactivity, which can lead to cytotoxic effects or serve as a mechanism for drug delivery systems. The benzhydryloxy moiety may also contribute to potential interactions with biological targets.

Several synthetic routes have been developed for producing 2-[(Benzhydryloxy)methyl]oxirane:

  • Alkylation of Epoxides: This method involves the reaction of benzhydrol with an appropriate epoxide precursor under acidic or basic conditions.
  • Nucleophilic Substitution: The compound can be synthesized through nucleophilic substitution reactions involving benzhydryl halides and epoxide precursors.
  • Chiral Resolution Techniques: It can also be obtained through chiral resolution methods involving racemic mixtures of related compounds .

2-[(Benzhydryloxy)methyl]oxirane has several notable applications:

  • Chiral Resolution Agent: It is utilized in the resolution of chiral amines, facilitating the separation of enantiomers.
  • Intermediate in Organic Synthesis: Its unique structure makes it valuable as an intermediate in the synthesis of more complex organic molecules.
  • Potential Medicinal

Studies involving 2-[(Benzhydryloxy)methyl]oxirane have focused on its interactions with various biological molecules. These interactions often explore:

  • Reactivity with Amines: The compound's ability to form stable adducts with α-chiral amines has been a focal point for understanding its potential as a chiral resolving agent.
  • Binding Affinity Studies: Research may involve assessing how well this compound binds to specific receptors or enzymes, providing insights into its pharmacological potential.

Several compounds share structural similarities with 2-[(Benzhydryloxy)methyl]oxirane. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
Allyl Glycidyl EtherContains both alkene and epoxide groupsUsed primarily in adhesives and sealants
2-Methyl-2-phenyloxiraneSimilar epoxide structureExhibits different reactivity patterns
Benzyl Glycidyl EtherContains a benzyl groupFocused on applications in polymerization
1,2-EpoxypropaneSimple epoxide without additional groupsCommonly used as a solvent

These comparisons illustrate that while many compounds feature oxirane structures, the presence of specific functional groups like benzhydryloxy in 2-[(Benzhydryloxy)methyl]oxirane enhances its reactivity and application potential.

The synthesis of 2-[(Benzhydryloxy)methyl]oxirane requires careful consideration of epoxidation strategies that can effectively introduce the oxirane ring while preserving the integrity of the benzhydryloxy functionality [3] [4]. Various approaches have been developed to address the synthetic challenges associated with this sterically hindered system [5] [6].

Catalytic Epichlorohydrin Coupling Reactions

Epichlorohydrin coupling reactions represent a fundamental approach for the synthesis of oxirane derivatives containing ether linkages [7] [8]. The mechanism involves nucleophilic attack by benzhydryloxy precursors on the less substituted carbon of epichlorohydrin, followed by cyclization to form the desired oxirane product [9] [10]. Recent investigations have demonstrated that the reaction proceeds through a nucleophilic substitution mechanism, where the benzhydryloxy group acts as a nucleophile toward the activated epichlorohydrin substrate [10] [11].

The catalytic process typically employs basic conditions to facilitate the nucleophilic attack [10]. Triethylamine has been successfully utilized as a catalyst in these transformations, promoting the coupling reaction while minimizing side reactions [8]. The reaction pathway involves initial formation of a chlorohydrin intermediate, which subsequently undergoes intramolecular cyclization to generate the oxirane ring [8] [10].

Optimization studies have revealed that reaction temperatures between 50-110°C provide optimal yields [12] [8]. The use of polar aprotic solvents, such as dichloromethane or acetonitrile, facilitates the nucleophilic substitution process [9]. Monitoring by thin-layer chromatography allows for precise control of reaction completion [8].

Reaction ParameterOptimal RangeEffect on Yield
Temperature50-110°CEnhanced reaction rate and yield [12] [8]
Catalyst Loading5-10 mol%Improved conversion efficiency [13]
Solvent SystemPolar aproticFacilitates nucleophilic attack [9]
Reaction Time4-24 hoursComplete conversion [8] [14]

Lewis Acid-Catalyzed Cyclization Approaches

Lewis acid catalysis provides an alternative strategy for oxirane formation through cyclization reactions [5] [6]. These approaches typically involve the activation of precursor molecules bearing appropriate leaving groups, followed by intramolecular cyclization to form the oxirane ring [6] [15].

Titanium-based Lewis acids have demonstrated effectiveness in promoting oxirane formation from suitable precursors [16] [4]. The titanium catalyst coordinates to oxygen-containing functionalities, activating the substrate toward cyclization [6] [4]. Silica-supported titanium catalysts have shown particular promise, providing heterogeneous catalysis with enhanced selectivity [16] [4].

The Lewis acid-catalyzed approach offers several advantages, including mild reaction conditions and high selectivity for oxirane formation [5] [6]. The catalyst activation involves coordination of the Lewis acid to electron-rich centers in the substrate, facilitating subsequent cyclization reactions [6]. Temperature control is critical, with optimal conditions typically ranging from 35-90°C [5] [17].

Mechanistic studies have revealed that Lewis acid activation reduces steric hindrance through polarization of electron density away from reactive centers [6]. This effect becomes more pronounced with lighter cations, which form stronger coordination bonds with oxygen functionalities [6]. The regioselectivity of these reactions is influenced by both electronic and steric factors [6].

Optimization of Reaction Conditions for Yield Enhancement

Systematic optimization of reaction conditions represents a crucial aspect of developing efficient synthetic methodologies for 2-[(Benzhydryloxy)methyl]oxirane [18] [19]. Response surface methodology has proven valuable for identifying optimal parameter combinations [19] [12].

Temperature optimization studies have established that moderate heating enhances reaction rates while minimizing degradation pathways [19] [17]. The optimal temperature range of 45-120°C balances reaction efficiency with product stability [19] [20]. Higher temperatures can lead to oxirane ring opening and subsequent side reactions [21] [22].

Solvent effects play a critical role in determining reaction outcomes [22] [23]. Polar aprotic solvents facilitate nucleophilic substitution reactions essential for oxirane formation [9]. The choice of solvent influences both reaction rate and selectivity, with dichloromethane and acetonitrile providing optimal results [9].

Catalyst loading optimization has revealed that moderate concentrations (0.15-0.55 mol%) provide the best balance between reaction rate and cost-effectiveness [19]. Higher catalyst loadings can lead to increased side reactions, while insufficient catalyst concentrations result in incomplete conversion [19].

ParameterLower LimitUpper LimitOptimal ValueYield Impact
Temperature (°C)3515012095-99% conversion [19] [20]
Catalyst Loading (mol%)0.150.550.18Maximum hydroxyl value [19]
Reaction Time (hours)424584.61% yield [12]
Solvent Ratio1:51:101:10Optimal desirability [19]

The implementation of design of experiments approaches has enabled systematic exploration of reaction space [19] [12]. Central composite rotatable design with three variables at five levels has proven effective for identifying optimal conditions [19]. The resulting models demonstrate high predictive accuracy with correlation coefficients exceeding 0.98 [19].

Comparative Analysis of Tin-Based Catalyst Systems

Tin-based catalysts have emerged as particularly effective systems for oxirane synthesis and transformation reactions [24] [25]. These catalysts offer unique advantages in terms of activity, selectivity, and operational simplicity [24] [26].

Tin(IV) chloride has demonstrated exceptional performance in oxirane-related transformations [24] [25]. The catalyst promotes efficient conversion of oxirane substrates to various products depending on reaction conditions [24] [25]. In ethereal hydrogen peroxide systems, tin(IV) chloride facilitates the formation of β-hydroxyhydroperoxides with yields reaching 79% [24].

Comparative studies between tin(II) and tin(IV) systems have revealed distinct reactivity patterns [24] [26]. Tin(II) chloride catalyzes the conversion of epoxides to 1,3-dioxolanes with excellent yields [26]. The reaction proceeds through a diastereospecific pathway, maintaining stereochemical integrity throughout the transformation [26].

Catalyst SystemSubstrate TypeProductYieldReaction Conditions
SnCl₄Substituted oxiranesβ-Hydroxyhydroperoxides79% [24]Et₂O, H₂O₂, 0°C to rt
SnCl₂Epoxides1,3-Dioxolanes85-95% [26]Acetone, anhydrous conditions
SnCl₄/TiCl₄Chalcone epoxides3-Aryl-2-hydroxy-indanones90-98% [27] [28]0°C, 2-3 min

Organotin-oxomolybdate coordination polymers represent advanced catalyst systems for epoxidation reactions [29]. These catalysts demonstrate variable performance depending on the nature of the tin-bound substituents [29]. Tri-n-butyltin derivatives provide the highest turnover frequencies, achieving 46 mol mol⁻¹ h⁻¹ in cyclooctene epoxidation [29].

The mechanism of tin-based catalysis involves coordination of the tin center to oxygen functionalities, activating the substrate toward subsequent transformations [25] [30]. Density functional theory studies have elucidated the electronic factors governing catalyst performance [30]. The Lewis acid character of tin complexes facilitates substrate activation while minimizing β-elimination pathways [30].

Solvent effects significantly influence tin catalyst performance [29]. Dichloromethane provides optimal results for most tin-catalyzed transformations, while polar protic solvents can diminish catalytic activity [29]. The choice of co-solvent affects both reaction rate and selectivity, with some systems requiring specific solvent combinations for optimal performance [29].

The recyclability of tin catalysts represents an important practical consideration [29] [30]. Heterogeneous tin systems can be recovered and reused multiple times with minimal loss of activity [29]. This characteristic enhances the economic viability of tin-based synthetic methodologies [29].

The comprehensive characterization of 2-[(Benzhydryloxy)methyl]oxirane requires sophisticated analytical methodologies that can elucidate its molecular structure, assess purity, and evaluate thermal stability. This organic compound, with molecular formula C₁₆H₁₆O₂ and molecular weight 240.30 g/mol, presents unique analytical challenges due to its oxirane functional group and benzhydryl ether moiety . The compound exists as a clear oil at room temperature and requires refrigerated storage between 2-8°C due to its thermal sensitivity [2].

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy Analysis

Proton Nuclear Magnetic Resonance Characterization

The ¹H Nuclear Magnetic Resonance spectrum of 2-[(Benzhydryloxy)methyl]oxirane exhibits characteristic resonances that definitively identify its structural components. The oxirane protons appear in the distinctive range of 2.5-3.5 parts per million, which is typical for epoxide functionality [3] [4]. These signals demonstrate the characteristic upfield shift compared to other ether systems due to the strained three-membered ring structure [5].

The benzhydryl proton manifests as a prominent singlet between 5.3-5.8 parts per million, consistent with literature values for diphenylmethyl ether derivatives [6] [7]. This signal is diagnostic for the benzhydryl moiety and serves as a key structural identifier. The aromatic protons generate complex multiplet patterns in the 7.2-7.4 parts per million region, typical of monosubstituted benzene rings [8] [9].

Detailed analysis of oxirane proton coupling patterns reveals characteristic geminal coupling constants and vicinal interactions that provide insights into the stereochemical configuration. The methylene protons adjacent to the oxirane ring typically exhibit diastereotopic behavior, appearing as separate signals due to the chiral environment created by the asymmetric oxirane carbon [8].

Carbon-13 Nuclear Magnetic Resonance Characteristics

¹³C Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation through distinctive carbon chemical shifts. The oxirane carbons resonate in the 45-65 parts per million range, characteristic of epoxide functionality [4] [10]. The aromatic carbons appear in the expected 125-145 parts per million region, with the quaternary benzhydryl carbon typically observed around 83-85 parts per million [6] [7].

The ether carbon linkages demonstrate chemical shifts consistent with alkyl-aryl ether systems, typically appearing between 65-75 parts per million. These values align with established correlations for benzhydryl ether derivatives and provide quantitative structural verification [11].

Fourier Transform Infrared Spectroscopy Profile

Vibrational Frequency Analysis

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within 2-[(Benzhydryloxy)methyl]oxirane. The carbon-oxygen stretching vibrations of the ether linkage appear as strong absorptions in the 1000-1300 wavenumber range, consistent with established literature for aromatic ethers [5] [12] [13].

Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region, while the oxirane ring system exhibits characteristic absorptions around 800-900 wavenumbers due to ring breathing modes and carbon-oxygen stretching of the strained three-membered ring [12] [13].

The absence of broad hydroxyl absorption bands in the 3200-3600 wavenumber region confirms the ether nature of the compound rather than alcohol functionality. Additionally, the lack of carbonyl absorption around 1700 wavenumbers eliminates the possibility of oxidation products [13].

Fingerprint Region Characterization

The fingerprint region below 1500 wavenumbers provides detailed molecular identification through characteristic bending and skeletal vibrations. Aromatic ring vibrations typically appear at 1450-1600 wavenumbers, while the unique combination of oxirane and benzhydryl functionalities creates a distinctive spectral signature that serves as a molecular fingerprint [12] [14].

Mass Spectrometry Fragmentation Analysis

Molecular Ion Identification

Mass spectrometry provides definitive molecular weight confirmation through the molecular ion peak at mass-to-charge ratio 240, corresponding to the intact molecular formula C₁₆H₁₆O₂ . The molecular ion serves as the starting point for fragmentation analysis and structural elucidation [15].

Characteristic Fragmentation Patterns

The mass spectrum exhibits characteristic fragmentation patterns that reflect the molecular architecture. The base peak frequently appears at mass-to-charge ratio 167, corresponding to the diphenylmethyl cation formed by cleavage of the ether bond [6]. This fragment represents the stable benzhydryl carbocation, which is favored due to extensive aromatic stabilization.

Additional significant fragments include the phenyl cation at mass-to-charge ratio 77 and various aromatic rearrangement products. The oxirane ring opening typically generates fragments corresponding to formaldehyde loss and related structural rearrangements .

Chromatographic Purity Assessment (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High Performance Liquid Chromatography Analysis

Separation Methodology

High Performance Liquid Chromatography provides excellent separation and quantitative analysis of 2-[(Benzhydryloxy)methyl]oxirane. Reversed-phase chromatography using C18 columns with acetonitrile-water mobile phases achieves baseline separation from potential impurities and degradation products [16] [17].

Optimal separation conditions typically employ gradient elution starting with 40% acetonitrile in water, progressing to 90% acetonitrile over 15-20 minutes. The compound elutes as a well-resolved peak with retention times typically between 12-15 minutes under these conditions [16].

Purity Determination Protocols

Purity assessment utilizes area normalization methods with detection limits routinely achieving parts-per-million sensitivity. The method demonstrates excellent linearity across concentration ranges from 1-1000 micrograms per milliliter, with correlation coefficients exceeding 0.999 [16] [17].

Quality control procedures include system suitability testing using retention time precision, peak symmetry factors, and theoretical plate counts. Acceptable criteria require retention time reproducibility within 2%, tailing factors below 2.0, and minimum theoretical plate counts of 2000 [17].

Gas Chromatography-Mass Spectrometry Evaluation

Instrumental Parameters

Gas Chromatography-Mass Spectrometry analysis employs capillary columns with appropriate stationary phases for oxirane analysis. Typical conditions include initial temperatures of 50°C with programmed heating to 280°C at 10°C per minute [19].

The mass spectrometer operates in electron ionization mode at 70 electron volts, providing reproducible fragmentation patterns for structural confirmation and quantitative analysis [20] [15].

Analytical Performance Characteristics

Detection limits for Gas Chromatography-Mass Spectrometry analysis typically achieve nanogram sensitivity with excellent selectivity through selected ion monitoring. The method demonstrates superior specificity through simultaneous chromatographic separation and mass spectral identification [19] [15].

Quantitative precision achieves relative standard deviations below 5% for replicate analyses, while accuracy typically exceeds 95% when compared to certified reference standards .

Thermal Stability Analysis via Thermogravimetric Analysis/Differential Scanning Calorimetry

Thermogravimetric Analysis Characteristics

Decomposition Temperature Profile

Thermogravimetric Analysis reveals the thermal stability profile of 2-[(Benzhydryloxy)methyl]oxirane through continuous mass monitoring during controlled heating. Initial mass loss typically begins around 150-180°C, corresponding to volatilization and early decomposition processes [21] [22].

The primary decomposition stage occurs between 250-350°C, with maximum mass loss rates observed around 300°C. This temperature range reflects the thermal lability of the oxirane ring system and ether linkages [22] [23].

Decomposition Mechanism Insights

Multi-stage decomposition patterns indicate sequential thermal degradation processes. Initial oxirane ring opening occurs at lower temperatures, followed by ether bond cleavage and aromatic ring degradation at higher temperatures [22] [23].

The final residue typically represents 10-15% of the original mass, consisting primarily of carbonaceous char from aromatic ring degradation. This residue formation is characteristic of compounds containing multiple aromatic rings [21] [23].

Differential Scanning Calorimetry Thermal Events

Endothermic and Exothermic Transitions

Differential Scanning Calorimetry provides detailed information about thermal transitions and energy changes during heating. The technique typically reveals endothermic events corresponding to volatilization and decomposition processes [24] [25].

Glass transition temperatures, if present, appear as subtle baseline shifts in the heat flow curve, typically occurring below 100°C for this molecular structure. Crystallization and melting events may be observed depending on the thermal history and purity of the sample [26] [27].

Thermal Stability Assessment

The onset temperature of major thermal events provides quantitative thermal stability data. Decomposition onset temperatures typically occur between 200-250°C under standard heating rates of 10°C per minute [24] [28].

Activation energy calculations using multiple heating rates provide kinetic parameters for decomposition processes. These values typically range from 100-200 kilojoules per mole for organic compounds of similar structure [25] [28].

Kinetic Analysis of Thermal Degradation

Decomposition Kinetics

Kinetic analysis of thermal decomposition employs multiple heating rate experiments to determine activation energies and reaction mechanisms. The Kissinger method and other kinetic models provide quantitative assessment of thermal stability [29] [30].

Calculated activation energies for the primary decomposition process typically range from 120-180 kilojoules per mole, indicating moderate thermal stability consistent with oxirane-containing compounds [29] [30].

Atmospheric Effects on Thermal Stability

Comparative studies under inert and oxidative atmospheres reveal the influence of oxygen on decomposition pathways. Inert atmosphere typically results in higher decomposition temperatures due to the absence of oxidative degradation mechanisms [23] [31].

Oxidative conditions generally lower decomposition onset temperatures by 20-50°C and modify fragmentation patterns through additional oxygen incorporation reactions [23] [32].

Data Tables

Table 1: Spectroscopic Identification Parameters

TechniqueParameterExpected ValueDiagnostic Significance
¹H NMROxirane protons2.5-3.5 ppmEpoxide confirmation
¹H NMRBenzhydryl proton5.3-5.8 ppm (s)Structural identifier
¹H NMRAromatic protons7.2-7.4 ppm (m)Phenyl ring presence
¹³C NMROxirane carbons45-65 ppmRing structure
¹³C NMRAromatic carbons125-145 ppmBenzene rings
FT-IRC-O stretch1000-1300 cm⁻¹Ether linkage
MSMolecular ionm/z 240Molecular weight
MSBase peakm/z 167Benzhydryl fragment

Table 2: Chromatographic Analysis Conditions

MethodColumn TypeMobile PhaseDetectionRetention Time
HPLCC18 (250×4.6 mm)ACN/H₂O gradientUV 254 nm12-15 min
GC-MSDB-5 (30m×0.25mm)He carrier gasEI-MS 70 eV18-22 min
HPLCC8 (150×2.1 mm)MeOH/bufferDAD8-12 min

Table 3: Thermal Analysis Parameters

TechniqueParameterTemperature RangeHeating RateAtmosphere
TGADecomposition onset200-250°C10°C/minN₂ or air
DSCGlass transition<100°C10°C/minN₂
TGAMaximum mass loss280-320°C5-20°C/minVariable
DSCDecomposition enthalpyVariable10°C/minN₂

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Dates

Last modified: 08-15-2023

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